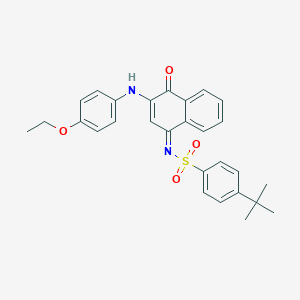
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBN, and it has been synthesized using a variety of methods. TBN has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBN has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBN has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. TBN has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of experimental conditions. However, TBN also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBN has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on TBN. One area of research that holds promise is the development of novel TBN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of TBN's potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of TBN and to better understand its potential applications in cancer research.
Synthesemethoden
TBN can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing TBN involves the reaction of 4-ethoxyaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate compound, which is then further reacted with 4-hydroxy-1-naphthaldehyde to produce TBN.
Wissenschaftliche Forschungsanwendungen
TBN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TBN is in the field of cancer research. TBN has been shown to have potent anti-cancer properties, and it has been found to inhibit the growth of a wide range of cancer cell lines.
Eigenschaften
Molekularformel |
C28H28N2O4S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(NZ)-4-tert-butyl-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O4S/c1-5-34-21-14-12-20(13-15-21)29-26-18-25(23-8-6-7-9-24(23)27(26)31)30-35(32,33)22-16-10-19(11-17-22)28(2,3)4/h6-18,29H,5H2,1-4H3/b30-25- |
InChI-Schlüssel |
LGLQPAWHDFJHII-JVCXMKTPSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)